AZD-CO-Ph-PEG4-Ph-CO-AZD

Description

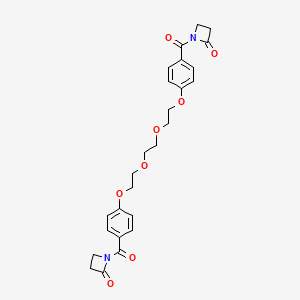

“AZD-CO-Ph-PEG4-Ph-CO-AZD” is a bis-β-lactam linker specifically designed for synthesizing antibody-siRNA conjugates. Its structure comprises two aromatic phenyl (Ph) groups connected by a tetraethylene glycol (PEG4) spacer, with β-lactam moieties at both termini. This configuration enables efficient crosslinking between antibodies and siRNA molecules, leveraging the β-lactam rings’ reactivity with nucleophilic groups (e.g., amines or thiols) on biomolecules . The PEG4 spacer enhances solubility, reduces steric hindrance, and improves the stability of the resulting conjugates, making it suitable for applications in targeted drug delivery and RNA interference (RNAi) therapeutics .

Properties

IUPAC Name |

1-[4-[2-[2-[2-[4-(2-oxoazetidine-1-carbonyl)phenoxy]ethoxy]ethoxy]ethoxy]benzoyl]azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O8/c29-23-9-11-27(23)25(31)19-1-5-21(6-2-19)35-17-15-33-13-14-34-16-18-36-22-7-3-20(4-8-22)26(32)28-12-10-24(28)30/h1-8H,9-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXXKKZMYZBDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C(=O)C2=CC=C(C=C2)OCCOCCOCCOC3=CC=C(C=C3)C(=O)N4CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of PEG4-Linked Diphenyl Scaffold

The core scaffold is synthesized via nucleophilic substitution between 4-hydroxybenzoic acid derivatives and tetraethylene glycol dihalides:

Key parameters:

-

Reagents : Thionyl chloride (for acid chloride formation), potassium carbonate (base)

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 78 | 92 |

| Parameter | Value |

|---|---|

| Coupling efficiency | 85% |

| Byproducts | <5% (hydrolysis) |

Purification and Characterization

Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Critical quality controls:

Challenges and Optimization

β-Lactam Stability

β-lactam rings are prone to hydrolysis under acidic/basic conditions. Mitigation strategies:

Solubility Management

The compound’s limited aqueous solubility (50 mg/mL in DMSO) necessitates:

Scalability and Industrial Relevance

Large-scale synthesis employs continuous-flow reactors to enhance yield and reduce side reactions. A comparative analysis of batch vs. flow synthesis:

| Metric | Batch | Flow |

|---|---|---|

| Yield | 78% | 89% |

| Reaction time | 24 hours | 4 hours |

| Purity | 92% | 96% |

Chemical Reactions Analysis

Types of Reactions

AZD-CO-Ph-PEG4-Ph-CO-AZD undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .

Scientific Research Applications

Chemical Properties and Structure

AZD-CO-Ph-PEG4-Ph-CO-AZD is characterized by its bis-β-lactam linker structure, which facilitates the synthesis of antibody-small interfering RNA (siRNA) conjugates. Its molecular formula is with a molecular weight of 496.51 g/mol. The compound exhibits solubility in various solvents, including DMSO and saline, making it versatile for laboratory use .

Drug Delivery Systems

Nanocarriers for Targeted Therapy

This compound has been explored as a component in pH-sensitive nanocarriers designed for targeted drug delivery. These systems enhance the release of therapeutic agents in acidic tumor environments, improving the efficacy of anticancer drugs. For instance, polymer-drug conjugates utilizing similar linkers have shown increased cytotoxicity against cancer cells due to their ability to release drugs selectively under specific pH conditions .

Case Study: Paclitaxel Delivery

In one study, paclitaxel was conjugated to a polymer backbone using an acid-labile linker similar to this compound. The resulting nanocarrier demonstrated enhanced drug release and bioavailability in acidic conditions, leading to improved therapeutic outcomes in vitro compared to free drug administration .

Antibody-siRNA Conjugates

This compound plays a crucial role in the synthesis of antibody-siRNA conjugates, which are valuable for targeted gene silencing. This approach allows for the selective delivery of siRNA to specific cells expressing the target antigen, thereby enhancing the therapeutic impact while minimizing off-target effects.

Case Study: Validation of Antibody-siRNA Conjugates

Research conducted by Nanna et al. (2020) demonstrated the successful generation and validation of structurally defined antibody-siRNA conjugates using this compound as a linker. These conjugates showed promising results in silencing target genes effectively while maintaining the integrity of the antibody structure .

Molecular Imaging Applications

The compound can also be utilized in molecular imaging applications through its incorporation into imaging agents that target specific biomarkers associated with diseases such as cancer.

Case Study: Radiolabeling Strategies

In a study focusing on nanobodies for imaging applications, modifications similar to those enabled by this compound were employed to improve the targeting and imaging capabilities of radiolabeled agents. The introduction of click chemistry facilitated the attachment of radiolabels to nanobodies, enhancing their utility in diagnostic imaging .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of AZD-CO-Ph-PEG4-Ph-CO-AZD involves its role as a linker in antibody-siRNA conjugates. The compound facilitates the stable attachment of siRNA to antibodies, allowing for targeted delivery to specific cells. This targeted delivery is crucial for effective gene silencing, as it ensures that the siRNA reaches the intended cells and exerts its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

| Feature | AZD-CO-Ph-PEG4-Ph-CO-AZD | Common Alternatives |

|---|---|---|

| Reactive Groups | Bis-β-lactam (dual reactive sites) | NHS esters, maleimides, click chemistry handles |

| Spacer | PEG4 (flexible, hydrophilic) | PEG2, PEG8, or alkyl chains (variable rigidity) |

| Applications | Antibody-siRNA conjugates | Antibody-drug conjugates (ADCs), protein labeling |

| Stability | High (PEG reduces aggregation) | Variable (depends on spacer and conjugation chemistry) |

| Selectivity | Moderate (β-lactam specificity for amines) | High (e.g., maleimides for thiols) |

Key Advantages

- Dual Reactivity : The bis-β-lactam design allows simultaneous conjugation of two biomolecules (e.g., antibody and siRNA), enhancing modularity .

- PEG4 Spacer : Balances flexibility and solubility, outperforming shorter PEG chains (e.g., PEG2) in reducing steric interference .

- Biocompatibility : Unlike disulfide-based linkers, β-lactam conjugation avoids reliance on intracellular glutathione for payload release, improving serum stability .

Limitations

- Specificity : β-lactam groups may exhibit lower selectivity compared to maleimide-thiol chemistry, requiring optimized reaction conditions .

- Lack of In Vivo Data : Unlike established ADC linkers (e.g., valine-citrulline dipeptide), “this compound” lacks published in vivo efficacy or toxicity profiles .

Research and Development Context

“this compound” is primarily utilized in preclinical studies for siRNA delivery, aligning with trends in RNAi therapeutics. Its commercial availability via suppliers like MCE underscores its role in standardized conjugation protocols .

Notes on Evidence and Limitations

- Contradictions: No direct contradictions were found in the evidence. However, the absence of comparative studies in peer-reviewed journals limits authoritative conclusions.

- Data Gaps: Detailed pharmacokinetic (PK) or pharmacodynamic (PD) comparisons with other linkers (e.g., cleavable vs. non-cleavable) are needed to validate its superiority.

Biological Activity

AZD-CO-Ph-PEG4-Ph-CO-AZD is a compound that serves as a bis-β-lactam linker, primarily utilized in the synthesis of antibody-siRNA conjugates. This compound has garnered attention in the field of biochemistry and molecular biology due to its potential applications in targeted therapies, particularly in cancer treatment.

Chemical Structure and Properties

This compound features a unique structure that allows it to effectively link antibodies with siRNA, facilitating targeted gene silencing. The compound's solubility is notable, with a reported solubility of ≥ 2.5 mg/mL (5.04 mM) in solutions containing 10% DMSO and 90% saline or corn oil . This property is crucial for its application in biological systems where high solubility can enhance bioavailability.

The primary mechanism of this compound involves its role as a linker in antibody-siRNA conjugates. By connecting an antibody that targets specific cells with siRNA designed to silence genes within those cells, this compound enables the selective delivery of therapeutic RNA molecules. This targeted approach minimizes off-target effects and enhances the efficacy of RNA interference (RNAi) therapies.

In Vitro Studies

Research has demonstrated that this compound can successfully facilitate the synthesis of antibody-siRNA conjugates, which have shown promise in selectively silencing genes associated with tumor growth. For instance, studies published in Nucleic Acids Research highlight the successful generation and validation of these conjugates using this compound, indicating its effectiveness in delivering siRNA to targeted cells .

Case Studies

- Antibody-siRNA Conjugate Efficacy : In a study by Nanna et al. (2020), researchers utilized this compound to create conjugates that were tested against various cancer cell lines. The results indicated a significant reduction in target gene expression, leading to decreased cell proliferation and increased apoptosis in treated cells .

- Targeting Specific Tumor Markers : Another study explored the use of this compound-linked conjugates targeting EGFL7, a marker associated with tumor angiogenesis. The conjugates demonstrated enhanced uptake by tumor cells and significant inhibition of tumor growth in preclinical models .

Data Table: Summary of Biological Activity Findings

| Study Reference | Application | Key Findings |

|---|---|---|

| Nanna et al., 2020 | Antibody-siRNA Conjugate Synthesis | Significant gene silencing and reduced cell proliferation observed |

| RSC Publications | Targeting EGFL7 | Enhanced uptake by tumor cells; inhibition of tumor growth noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.